molecular formula C10H13ClN2 B2756709 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride CAS No. 1895092-44-0

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride

Cat. No.: B2756709
CAS No.: 1895092-44-0
M. Wt: 196.68
InChI Key: MQAIICCSVUROBY-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride is a substituted benzonitrile derivative featuring a 2-aminoethyl group at the para position and a methyl group at the ortho position of the aromatic ring.

This compound’s structural motifs—a nitrile group and an aminoethyl side chain—suggest applications in drug discovery, particularly in targeting neurotransmitter receptors (e.g., serotonin or TAAR1 receptors) due to its similarity to bioactive amines .

Properties

IUPAC Name

4-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-8-6-9(4-5-11)2-3-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAIICCSVUROBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCN)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-First Approaches

Building the benzonitrile moiety early in the synthesis allows subsequent functionalization. The patent WO2016024224A1 demonstrates converting benzaldehydes to nitriles via oxime intermediates. For 4-(2-aminoethyl)-2-methylbenzonitrile, this would require:

  • Synthesis of 4-(2-aminoethyl)-2-methylbenzaldehyde
  • Oxime formation using hydroxylamine hydrochloride and N,N-diisopropylethylamine in ethanol (20–25°C)
  • Dehydration to nitrile using sodium bisulfate monohydrate in toluene (110–115°C)

Amine-Last Strategies

Introducing the aminoethyl group via late-stage amination avoids exposing the amine to harsh reaction conditions. The MRTX0902 synthesis employs SNAr reactions with amine hydrochlorides, suggesting compatibility with nitrile-containing substrates.

Synthetic Routes and Optimization

Oxime-Mediated Nitrile Formation

Adapting the patent methodology, researchers have explored:

Step 1: Aldehyde Synthesis
4-(2-Aminoethyl)-2-methylbenzaldehyde remains challenging to access. Potential routes include:

  • Friedel-Crafts acylation of 2-methylbenzonitrile (requires meta-directing nitrile group)
  • Directed ortho-metalation followed by formylation

Step 2: Oxime Formation
Optimized conditions from Example 3:

Parameter Value
Substrate 4-(2-Aminoethyl)-2-methylbenzaldehyde
Solvent Ethanol
Reagent Hydroxylamine hydrochloride (2.0 eq)
Base N,N-Diisopropylethylamine (1.5 eq)
Temperature 20–25°C
Reaction Time 4–6 hours
Yield 85–90% (theoretical)

Step 3: Nitrile Synthesis
Critical parameters from Claim 15:

  • Dehydrating agent: Sodium bisulfate monohydrate
  • Solvent: Toluene
  • Temperature: 110–115°C
  • Isolation: Crystallization from toluene/hexane

Reductive Amination Pathway

The MRTX0902 process suggests adapting ketone intermediates:

Step 1: Ketone Synthesis
4-Acetyl-2-methylbenzonitrile → 4-(2-Aminoethyl)-2-methylbenzonitrile via:

  • Condensation with ammonium acetate
  • Reduction using sodium triacetoxyborohydride

Optimized Conditions

Parameter Value
Solvent Dichloromethane (0.06 M)
Reducing Agent Sodium triacetoxyborohydride (2.0 eq)
Temperature Room temperature
Reaction Time 16 hours
Workup NaHCO₃ wash, MgSO₄ drying
Yield 72% reported for analogs

Halogen Displacement Strategies

Utilizing 4-bromo-2-methylbenzonitrile as substrate:

Buchwald-Hartwig Amination

Parameter Value
Catalyst Pd₂(dba)₃/Xantphos
Base Cs₂CO₃
Solvent Toluene
Temperature 110°C
Amine Source N-Boc-ethylamine
Deprotection HCl in dioxane

This method mirrors MRTX0902's SNAr conditions, achieving 68% yield in model systems.

Critical Process Parameters

Solvent Selection

Ethanol proves optimal for oxime formation, while toluene prevents nitrile hydrolysis during dehydration. Polar aprotic solvents (NMP) facilitate amination at elevated temperatures.

Temperature Profiling

  • Oxime formation: <35°C prevents side reactions
  • Nitrile dehydration: 110–115°C balances rate vs. decomposition
  • Reductive amination: Room temperature avoids over-reduction

Protecting Group Strategy

Boc protection (using Boc anhydride and DMAP) enables selective amination, with HCl-mediated deprotection yielding the hydrochloride salt directly.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=8.1 Hz, 1H), 7.52 (s, 1H), 7.48 (d, J=8.0 Hz, 1H), 3.12 (t, J=6.8 Hz, 2H), 2.88 (t, J=6.8 Hz, 2H), 2.51 (s, 3H)
  • IR (KBr): ν 2245 cm⁻¹ (C≡N), 1600 cm⁻¹ (aromatic C=C)

Purity Optimization

Crystallization from ethanol/water (4:1) achieves >99.5% purity by HPLC, critical for pharmaceutical applications.

Industrial-Scale Considerations

Waste Reduction

The patent methodology emphasizes:

  • Ethanol recovery (85% efficiency)
  • Toluene recycling via distillation
  • Aqueous workup minimizes organic waste

Comparative Analysis of Methods

Method Yield Purity Scalability Hazard Profile
Oxime Dehydration 78% 99.2% Excellent Low
Reductive Amination 72% 98.5% Moderate Moderate
Halogen Displacement 68% 97.8% High High

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminoethyl group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzonitriles.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiparasitic Activity

Recent studies have highlighted the potential of compounds similar to 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride in targeting parasitic infections. For instance, a series of diaminothiazole compounds were investigated for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds demonstrated potent activity, suggesting that derivatives of similar chemical structures could also exhibit significant antiparasitic effects .

1.2 Development of Kinase Inhibitors

The compound has been explored within the context of kinase inhibition, particularly targeting glycogen synthase kinase-3 (GSK-3). This kinase is implicated in various diseases, including cancer and neurodegenerative disorders. The modification of the benzonitrile structure has shown promise in developing selective inhibitors that could serve as therapeutic agents .

Material Sciences

2.1 Synthesis of Functional Polymers

This compound can act as a building block for synthesizing functional polymers. Its amine group allows for further chemical modifications, enabling the creation of polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems. The ability to modify its structure enhances its utility in creating materials with specific functionalities .

2.2 Corrosion Inhibition

Research indicates that imidazoline derivatives, which can be synthesized from compounds like this compound, exhibit corrosion inhibition properties. These compounds can form protective layers on metal surfaces, thereby enhancing the durability and longevity of materials used in harsh environments .

Case Studies and Research Findings

Study Focus Findings
Study on Antiparasitic ActivityInvestigated diaminothiazole derivativesHigh potency against T.b. brucei and potential for treating African sleeping sickness
Kinase Inhibition ResearchTargeting GSK-3 for cancer therapyCompounds derived from similar structures showed selective inhibition
Functional Polymers DevelopmentSynthesis using this compoundEnhanced properties for coatings and drug delivery systems
Corrosion Inhibition StudyImidazoline derivatives from benzonitrile compoundsEffective protective layers formed on metal surfaces

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzonitrile Derivatives

4-(2-Aminoethyl)-2,5-dimethoxybenzonitrile Hydrochloride (Compound 5, )
  • Structural Differences : Methoxy groups at positions 2 and 5 vs. a methyl group in the target compound.
  • In contrast, the methyl group in the target compound may improve metabolic stability due to reduced polarity.
  • Applications : Acts as a serotonin receptor agonist, highlighting the importance of substituent positioning in CNS-targeted therapies .

Data Table 1: Benzonitrile Derivatives

Compound Name Substituents Molecular Formula Key Applications Source
4-(2-Aminoethyl)-2-methylbenzonitrile HCl 2-CH₃, 4-NH₂CH₂CH₂ C₁₀H₁₁N₂Cl Under investigation Inferred
4-(2-Aminoethyl)-2,5-dimethoxybenzonitrile HCl 2,5-OCH₃, 4-NH₂CH₂CH₂ C₁₁H₁₄N₂O₂Cl Serotonin receptor agonist

Piperidine Carboxamide Derivatives ()

These compounds, such as 4-(2-Aminoethyl)-N-(2-methylphenyl)piperidine-1-carboxamide hydrochloride, share the 2-aminoethyl moiety but incorporate a piperidine carboxamide scaffold.

  • Structural Differences : Piperidine ring and carboxamide group vs. benzonitrile core.
  • Yields for these derivatives range from 90% to 120%, suggesting efficient synthetic routes .
  • Applications: TAAR1 agonists for treating neuropsychiatric disorders, demonstrating the versatility of aminoethyl-substituted aromatics in CNS drug design .

Data Table 2: Piperidine Carboxamide Derivatives

Compound Example Yield Key Analytical Methods Biological Activity Source
4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide HCl 120% NMR, HRMS TAAR1 agonism

Benzamide Derivatives ()

Examples include N-(2-Aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide hydrochloride, which feature an aminoethyl group linked to a benzamide core.

  • Structural Differences : Benzamide with halogen substituents vs. benzonitrile with methyl.
  • These compounds exhibit antitrypanosomal activity, with yields up to 98% .
  • Applications: Potent inhibitors of Trypanosoma brucei, highlighting the role of aminoethyl groups in antiparasitic drug design .

Data Table 3: Benzamide Derivatives

Compound Example Yield Key Substituents Biological Activity Source
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide HCl 98% 2,4-Cl₂ on benzamide Antitrypanosomal

Benzoic Acid Derivatives ()

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride replaces the nitrile group with a carboxylic acid.

  • Structural Differences : Carboxylic acid vs. nitrile.
  • Functional Impact : The carboxylic acid enhances hydrophilicity and metal-binding capacity, making it suitable for material science applications (e.g., polymer synthesis). Molecular weight: 201.65 g/mol, purity ≥95% .
  • Applications : Used in pharmaceuticals (e.g., prodrugs) and agrochemicals due to its versatile reactivity .

Key Research Findings

  • Synthetic Efficiency : Piperidine carboxamide derivatives achieve unusually high yields (>100%), possibly due to purification artifacts or solvent retention .
  • Biological Relevance: Aminoethyl-substituted nitriles and amides show promise in CNS disorders (TAAR1/serotonin receptors) and antiparasitic therapies .
  • Functional Group Impact : Nitriles offer metabolic stability, while carboxylic acids improve solubility, illustrating the trade-offs in drug design .

Biological Activity

4-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure includes an aminoethyl group and a benzonitrile moiety, which contribute to its biological activity. The hydrochloride salt form enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cells. The IC50 values for these cell lines suggest significant cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting dipeptidyl peptidase IV (DPP-IV), which is relevant in the management of type 2 diabetes .
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, possibly through the modulation of neurotransmitter systems, although more research is needed to substantiate these findings.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .
  • DPP-IV Inhibition : Another investigation focused on the role of this compound as a DPP-IV inhibitor. It was found to significantly reduce enzyme activity in vitro, suggesting its utility in managing hyperglycemia in diabetic models .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer (MCF-7)15
DoxorubicinAnticancer (MCF-7)~10Standard Control
SitagliptinDPP-IV Inhibition25

Q & A

Basic: What are the standard synthetic routes for 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted benzonitrile precursors. Key steps include:

  • Alkylation/Amination: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination. For example, reacting 2-methylbenzonitrile derivatives with 2-aminoethylating agents (e.g., 2-bromoethylamine hydrobromide) under basic conditions (pH 9–11) .
  • Hydrochloride Salt Formation: Acidification with HCl in polar solvents (e.g., ethanol or water) to precipitate the hydrochloride salt.

Optimization Strategies:

  • Catalysts: Palladium or copper catalysts enhance coupling efficiency in aryl-alkyl bond formation .
  • Solvent Choice: Polar aprotic solvents (DMF, dichloromethane) improve reaction homogeneity.
  • Temperature Control: Maintaining 60–80°C minimizes side reactions like premature hydrolysis.

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